2-((1R,2R)-2-Aminocyclobutyl)acetic acid
Description
2-((1R,2R)-2-Aminocyclobutyl)acetic acid is a cyclobutane-derived compound featuring a stereospecific amino group and an acetic acid side chain. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol. The (1R,2R) stereochemistry introduces distinct conformational rigidity due to the cyclobutane ring’s strain, which influences its reactivity and interactions in biochemical systems .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-[(1R,2R)-2-aminocyclobutyl]acetic acid |
InChI |
InChI=1S/C6H11NO2/c7-5-2-1-4(5)3-6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
YDXKXPHBTAVLIZ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1CC(=O)O)N |
Canonical SMILES |
C1CC(C1CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the cyclization of a suitable diene with an amine under acidic conditions to form the cyclobutyl ring. Subsequent functionalization steps, such as oxidation and reduction, are then employed to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((1R,2R)-2-Aminocyclobutyl)acetic acid can undergo a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1R,2R)-2-Aminocyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table summarizes key structural and physical properties of 2-((1R,2R)-2-Aminocyclobutyl)acetic acid and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted/Experimental) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₁₁NO₂ | 129.16 | 4.72 (carboxylic acid)* | Cyclobutane ring, (1R,2R) amino group |
| 2-(1-(Aminomethyl)cyclobutyl)acetic acid | C₇H₁₃NO₂ | 143.18 | 4.72 (carboxylic acid)** | Cyclobutane, aminomethyl substituent |
| 2-(1-(Aminomethyl)cyclobutyl)acetic acid hydrochloride | C₇H₁₄ClNO₂ | 179.65 | N/A | Hydrochloride salt, enhanced solubility |
| 2-(1-(Nitromethyl)cyclobutyl)acetic acid | C₇H₁₁NO₄ | 173.17 | N/A | Nitromethyl group (electron-withdrawing) |
| tert-Butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate | C₁₀H₁₈N₂O₂ | 198.26 | N/A | Boc-protected amine, synthetic intermediate |
Predicted based on acetic acid analogs .
*Predicted pKa similarity due to shared carboxylic acid group.
Key Observations:
- Ring Strain and Conformation: The cyclobutane ring in the target compound introduces significant ring strain compared to cyclohexane or cyclopentane analogs (e.g., 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid in ). This strain may enhance reactivity in stereospecific reactions or binding interactions .
- Substituent Effects: The aminomethyl substituent in increases molecular weight and hydrophilicity compared to the target compound. Its hydrochloride salt () shows improved solubility, a critical factor for in vitro assays .
- Protecting Groups : Boc-protected derivatives (e.g., ) are pivotal in synthesis to prevent unwanted side reactions during amine functionalization. Deprotection with trifluoroacetic acid (TFA) is a common step, as seen in .
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